N-(4-acetyl-3-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality N-(4-acetyl-3-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetyl-3-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

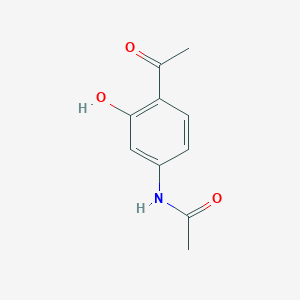

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetyl-3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)9-4-3-8(5-10(9)14)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379440 | |

| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40547-58-8 | |

| Record name | N-(4-acetyl-3-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-acetyl-3-hydroxyphenyl)acetamide, a notable organic compound, holds significant interest within the scientific community, particularly for researchers in drug discovery and development. Its chemical structure, featuring both a hydroxyl and an acetyl group on the phenyl ring, presents a unique scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of N-(4-acetyl-3-hydroxyphenyl)acetamide, including its physicochemical characteristics, synthesis, and potential biological relevance.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N-(4-acetyl-3-hydroxyphenyl)acetamide is paramount for its application in research and development. The key identifiers and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide |

| Synonyms | 4'-Acetamido-2'-hydroxyacetophenone |

| CAS Number | 40547-58-8 |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol [1] |

| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N[1] |

| Physical Property | Value |

| Melting Point | 141-151 °C[1] |

| Boiling Point | Predicted: Not available |

| Solubility | Predicted: Not available |

| pKa | Predicted: Not available |

Synthesis

A potential synthetic route to N-(4-acetyl-3-hydroxyphenyl)acetamide is through the Fries rearrangement of 4-acetamidophenyl acetate. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. The ortho- and para-isomers are typically formed, which would then require separation to isolate the desired N-(4-acetyl-3-hydroxyphenyl)acetamide.

Logical Workflow for Fries Rearrangement

Caption: Synthetic pathway via Fries rearrangement.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of N-(4-acetyl-3-hydroxyphenyl)acetamide. Below are generalized procedures for key experiments.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be obtained by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and analyzing it with an NMR spectrometer.[2][3]

-

Infrared (IR) Spectroscopy: An IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.

Biological Activity

While specific biological activities for N-(4-acetyl-3-hydroxyphenyl)acetamide are not extensively documented, the broader class of acetophenone derivatives has been reported to exhibit a range of pharmacological effects. These include cytotoxic, antimicrobial, antimalarial, antioxidant, and anti-inflammatory activities.[4][5][6] The presence of the acetophenone scaffold suggests that N-(4-acetyl-3-hydroxyphenyl)acetamide could be a valuable starting point for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

Given the anti-inflammatory properties observed in related acetophenone derivatives, it is plausible that N-(4-acetyl-3-hydroxyphenyl)acetamide or its derivatives could interact with inflammatory signaling pathways. A hypothetical pathway is illustrated below.

Caption: Potential anti-inflammatory mechanism.

Conclusion

N-(4-acetyl-3-hydroxyphenyl)acetamide is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide has summarized its core properties, providing a foundation for researchers. Further studies are warranted to fully elucidate its quantitative physicochemical properties, optimize its synthesis, and explore its biological activities and potential mechanisms of action. Such research will be instrumental in unlocking the full therapeutic potential of this and related compounds.

References

- 1. N-(4-Acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [sigmaaldrich.com]

- 2. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE(40547-58-8) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: N-(4-acetyl-3-hydroxyphenyl)acetamide

CAS Number: 40547-58-8

This technical guide provides a comprehensive overview of N-(4-acetyl-3-hydroxyphenyl)acetamide, a chemical compound with applications in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

N-(4-acetyl-3-hydroxyphenyl)acetamide is an acetamide-based organic compound.[1] It possesses a central amide functional group with acetyl and hydroxyphenyl substituents.[1] The structural arrangement of these functional groups is key to its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of N-(4-acetyl-3-hydroxyphenyl)acetamide

| Property | Value | Reference(s) |

| CAS Number | 40547-58-8 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.2 g/mol | [2] |

| Melting Point | 142 ± 1 °C | [3] |

| Boiling Point (estimated) | ~419 °C at 760 mmHg | [3] |

| MDL Number | MFCD00026134 | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water (25 °C) | Practically insoluble (<0.1 mg/mL) | [3] |

| Dimethyl sulfoxide (DMSO) | Readily soluble (>30 mg/mL) | [3] |

| Dimethylformamide (DMF) | Readily soluble | [3] |

| Ethanol (absolute) | Moderately soluble (~5 mg/mL) | [3] |

| Methanol | Moderately soluble | [3] |

Synthesis and Experimental Protocols

While detailed synthesis procedures for N-(4-acetyl-3-hydroxyphenyl)acetamide are not extensively published, a standard approach involves the acetylation of the corresponding aminophenol precursor.

Caption: General workflow for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide.

General Synthesis Protocol: Acetylation of 4-Amino-2-hydroxyacetophenone

This protocol describes a plausible method for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Materials:

-

4-Amino-2-hydroxyacetophenone

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Water

-

Ethanol

Procedure:

-

Dissolve 4-Amino-2-hydroxyacetophenone in glacial acetic acid in a round-bottom flask.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]

-

Dry the purified crystals under vacuum to obtain N-(4-acetyl-3-hydroxyphenyl)acetamide.

Biological Activity and Mechanism of Action

The biological activities of N-(4-acetyl-3-hydroxyphenyl)acetamide have not been extensively characterized. However, based on its structural similarity to other acetaminophen derivatives, it is suggested to possess potential analgesic, anti-inflammatory, and antioxidant properties.[3] Some research indicates that derivatives of this compound may exhibit these effects with reduced hepatotoxicity.[3]

The proposed mechanism of action, similar to non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators in pain and inflammation pathways.[5]

Caption: Inferred mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocols for Biological Assays

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of N-(4-acetyl-3-hydroxyphenyl)acetamide on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N-(4-acetyl-3-hydroxyphenyl)acetamide (test compound)

-

A suitable buffer system (e.g., Tris-HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the COX enzyme (either COX-1 or COX-2) to the buffer.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the compound for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time to allow for prostaglandin synthesis.

-

Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Chemical Reactivity

N-(4-acetyl-3-hydroxyphenyl)acetamide can undergo various chemical reactions typical of amides and phenolic compounds, such as further acetylation of the hydroxyl group or nucleophilic substitution at the amide nitrogen.[3]

Experimental Protocol: Nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide

This protocol describes the synthesis of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide from the title compound.

Materials:

-

N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol)

-

Acetic anhydride (14.2 ml, 150 mmol)

-

Dichloromethane (150 ml)

-

Nitric acid (90%, d 1.49, 4.70 ml, 100 mmol)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

Cool a mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide and acetic anhydride in dichloromethane to 5°C.

-

Add nitric acid dropwise to the cooled mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into water (150 ml) and extract with dichloromethane (3 x 150 ml).

-

Combine the organic fractions, dry over sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the nitrated product.

Research Applications

N-(4-acetyl-3-hydroxyphenyl)acetamide is primarily utilized as a research compound and an intermediate in organic synthesis.[1] Its potential biological activities, particularly as an analgesic and anti-inflammatory agent with potentially lower hepatotoxicity, make it a subject of interest in pharmaceutical and medicinal chemistry research.[3]

References

- 1. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 2. indiamart.com [indiamart.com]

- 3. Buy N-(4-acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [smolecule.com]

- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 5. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure of N-(4-acetyl-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS No: 40547-58-8). A key structural isomer in the acetanilide family, this compound is distinguished by a specific substitution pattern on its phenyl ring which dictates its chemical reactivity and potential biological activity. This document consolidates available data on its chemical identity, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its structure and synthetic workflow to support further research and development.

Introduction

N-(4-acetyl-3-hydroxyphenyl)acetamide, also known by its synonym 4'-acetamido-2'-hydroxyacetophenone, is an organic compound belonging to the acetamide class.[1] Its structure is characterized by a central phenyl ring substituted with an acetamide group, an acetyl group, and a hydroxyl group. The precise arrangement of these functional groups—specifically the ortho-position of the hydroxyl group and meta-position of the acetamide group relative to the acetyl moiety—is critical to its chemical identity and differentiates it from other isomers, such as N-(3-acetyl-4-hydroxyphenyl)acetamide. While it shares structural similarities with the widely-known analgesic paracetamol (N-(4-hydroxyphenyl)acetamide), its distinct substitution pattern suggests different chemical and pharmacological profiles.[2] This guide aims to provide a detailed summary of its molecular structure for scientific applications.

Molecular and Physicochemical Properties

The fundamental properties of N-(4-acetyl-3-hydroxyphenyl)acetamide are summarized in the tables below, compiled from various chemical data sources.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide[3] |

| Synonyms | 4'-Acetamido-2'-hydroxyacetophenone, N1-(4-acetyl-3-hydroxyphenyl)acetamide[1] |

| CAS Number | 40547-58-8[1] |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| SMILES | CC(=O)C1=C(C=C(C=C1)NC(=O)C)O[2] |

| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 193.20 g/mol [1] |

| Physical Form | Solid[4] |

| Melting Point | 141-142 °C[1][3] |

| Density | 1.267 g/cm³[1] |

| Storage | Sealed in dry, Room Temperature[1] |

Molecular Structure and Visualization

The molecular structure of N-(4-acetyl-3-hydroxyphenyl)acetamide consists of a benzene ring with three substituents. The spatial relationship between the hydroxyl, acetyl, and acetamide groups is a defining feature of the molecule. The presence of both hydrogen-bond donors (-OH, -NH) and acceptors (C=O) suggests the potential for significant intermolecular interactions.

Caption: 2D molecular structure of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Quantitative Structural Analysis

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the bond lengths, bond angles, or crystal structure for N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8). Therefore, a quantitative table of these parameters cannot be provided at this time. Researchers requiring this data would need to perform single-crystal X-ray diffraction or computational modeling studies.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The following data has been reported for the compound.[5]

Table 3: Spectroscopic Characterization Data

| Technique | Data |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, -OH), 10.26 (s, 1H, -NH), 7.83 (d, J = 8.8 Hz, 1H, Ar-H), 7.34 (d, J = 1.8 Hz, 1H, Ar-H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H, Ar-H), 2.56 (s, 3H, -COCH₃), 2.08 (s, 3H, -NHCOCH₃) |

| Mass Spec. | MS-APCI (m/z+): 194 (M+1) |

Experimental Protocols

Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide

A method for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide has been reported, based on an improvement of the procedure described by Elliott, J.M. et al.[5] The protocol involves a Friedel-Crafts-type reaction.

Materials:

-

3'-Methoxyacetanilide

-

Aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Chlorobenzene

-

Crushed ice

-

Silica gel for column chromatography

Procedure:

-

To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol), acetyl chloride (12.5 mL, 175.6 mmol), and dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) batchwise over a period of 20 minutes.[5]

-

After the addition is complete, remove all dichloromethane by distillation.

-

Heat the resulting viscous mixture at 80°C for 3.5 hours.[5]

-

Add chlorobenzene (60 mL) to the mixture, heat to reflux (132°C), and stir under reflux conditions for 1 hour.[5]

-

Cool the reaction mixture to 0°C and slowly add crushed ice while stirring to quench the reaction.

-

Collect the resulting solid product by filtration.

-

Purify the crude product by silica gel column chromatography to afford the final product, N-(4-acetyl-3-hydroxyphenyl)acetamide. The reported yield is 7.34 g (63%).[5]

Caption: Workflow for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Conclusion

This technical guide has detailed the molecular structure of N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8), providing essential data for researchers in chemistry and drug development. Key identifiers, physicochemical properties, and definitive spectroscopic data (¹H NMR, MS) have been presented in a structured format. A validated, multi-step synthesis protocol has been outlined, offering a clear pathway for its preparation. While detailed crystallographic data remains unpublished, the information compiled herein provides a robust foundation for the handling, characterization, and further investigation of this specific acetanilide isomer.

References

- 1. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 2. Buy N-(4-acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]

- 5. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-acetyl-3-hydroxyphenyl)acetamide, a structural isomer of the well-known analgesic N-(3-acetyl-4-hydroxyphenyl)acetamide and a derivative of paracetamol, presents a compelling subject for chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. Due to the limited direct research on its biological activity, this document also explores the known effects of its structural analogs to postulate potential mechanisms of action and guide future research. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this compound.

Chemical Identity and Properties

N-(4-acetyl-3-hydroxyphenyl)acetamide is systematically named according to IUPAC nomenclature, reflecting its molecular structure consisting of an acetamide group attached to a phenyl ring, which is substituted with a hydroxyl group at the 3-position and an acetyl group at the 4-position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide | [1] |

| CAS Number | 40547-58-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][4] |

| Molecular Weight | 193.20 g/mol | [2][4] |

| Melting Point | 141-142 °C | [3][4] |

| Density | 1.267 g/cm³ | [3][4] |

| Physical Form | Solid | [2] |

| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | [2][3] |

Table 2: Spectral Data

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.31 (s, 1H), 10.26 (s, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.34 (d, J = 1.8 Hz, 1H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H), 2.56 (s, 3H), 2.08 (s, 3H) | [5] |

| MS-APCI (m/z +) | 194 (M + 1) | [5] |

Synthesis

A detailed experimental protocol for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide is provided below, based on a method adapted from the literature.[5]

Experimental Protocol: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide

Materials:

-

3'-Methoxyacetanilide

-

Aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Chlorobenzene

-

Crushed ice

-

Silica gel for column chromatography

Procedure:

-

To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol), acetyl chloride (12.5 mL, 175.6 mmol), and dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) in portions over 20 minutes.

-

After the addition is complete, remove the dichloromethane by distillation.

-

Heat the resulting viscous mixture at 80°C for 3.5 hours.

-

Add chlorobenzene (60 mL) and heat the mixture to reflux (132°C) for 1 hour with stirring.

-

Cool the reaction mixture to 0°C and slowly add crushed ice while stirring to quench the reaction.

-

Collect the resulting solid product by filtration.

-

Purify the crude product by silica gel column chromatography to obtain N-(4-acetyl-3-hydroxyphenyl)acetamide.

Expected Yield: Approximately 7.34 g (63%).[5]

Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity and mechanism of action of N-(4-acetyl-3-hydroxyphenyl)acetamide are limited in publicly available literature. However, its structural similarity to paracetamol (N-(4-hydroxyphenyl)acetamide) and its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, allows for informed postulation of its potential pharmacological effects.

Comparison with Structural Analogs

-

Paracetamol (N-(4-hydroxyphenyl)acetamide): A widely used analgesic and antipyretic.[6][7] Its mechanism of action is not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[6][8] It is metabolized in the liver, and overdose can lead to hepatotoxicity via the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[9][10]

-

N-(3-acetyl-4-hydroxyphenyl)acetamide: This isomer is known as a synthetic intermediate.[11] Compounds with similar structures are reported to have potential analgesic, anti-inflammatory, and antioxidant properties, likely through the inhibition of COX enzymes.[8][11]

Given these similarities, it is plausible that N-(4-acetyl-3-hydroxyphenyl)acetamide may also exhibit analgesic and antipyretic properties through the modulation of prostaglandin synthesis via COX enzyme inhibition.

Future Research Directions

The lack of extensive research on N-(4-acetyl-3-hydroxyphenyl)acetamide presents numerous opportunities for investigation. A systematic evaluation of its biological activities is warranted to determine its potential as a therapeutic agent.

Suggested Experimental Workflow for Biological Screening

The following workflow outlines a potential approach to characterizing the biological effects of this compound.

Conclusion

N-(4-acetyl-3-hydroxyphenyl)acetamide is a compound with a well-defined chemical structure and a feasible synthetic route. While its biological profile remains largely unexplored, its relationship to known analgesics suggests it may possess valuable pharmacological properties. This guide provides the necessary foundational information for researchers to undertake a thorough investigation of this compound, potentially leading to the development of new therapeutic agents. The clear distinction from its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, is crucial for accurate future research.

References

- 1. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. N-(4-Acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cas 40547-58-8,N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | lookchem [lookchem.com]

- 5. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]

An In-depth Technical Guide to N-(4-acetyl-3-hydroxyphenyl)acetamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of N-(4-acetyl-3-hydroxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

N-(4-acetyl-3-hydroxyphenyl)acetamide, with the CAS number 40547-58-8, is a chemical compound and a structural isomer of the well-known analgesic, N-(3-acetyl-4-hydroxyphenyl)acetamide. Structurally, it is an analogue of Paracetamol (Acetaminophen) and is also known by its synonym, 4'-Acetamido-2'-hydroxyacetophenone.[1][2][3] Its physical form is a crystalline solid, appearing as off-white to light brown.[1]

The key physicochemical properties of N-(4-acetyl-3-hydroxyphenyl)acetamide are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, other parameters such as solubility and pKa have not been extensively reported in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 193.20 g/mol | [1][2][3][4] |

| CAS Number | 40547-58-8 | [1][2][3][4][5][6] |

| Physical Form | Solid, crystalline | [1] |

| Melting Point | 141-151 °C | |

| 141-142 °C | [2][7] | |

| 142 °C | [3] | |

| Density | 1.267 g/cm³ | [2][7] |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(4-acetyl-3-hydroxyphenyl)acetamide. The following table summarizes the available spectroscopic data.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.31 (s, 1H), 10.26 (s, 1H), 7.83 (d, J = 8.8 Hz, 1H), 7.34 (d, J = 1.8 Hz, 1H), 7.05 (dd, J = 8.8, 1.8 Hz, 1H), 2.56 (s, 3H), 2.08 (s, 3H) | [8] |

| Mass Spectrometry | MS-APCI (m/z +): 194 (M + 1) | [8] |

| ¹³C NMR | Data not available | |

| Infrared (IR) | Data not available |

Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide

A common synthetic route to N-(4-acetyl-3-hydroxyphenyl)acetamide involves the Friedel-Crafts acylation of a substituted aniline derivative. A detailed experimental protocol is provided below.

Experimental Protocol

This synthesis is based on a method adapted from Elliott, J.M. et al. (J. Med. Chem., 1992, 35, 3973-3976).[8]

Step 1: Reaction Setup

-

To a mechanically stirred mixture of 3'-methoxyacetanilide (10 g, 60.5 mmol) and acetyl chloride (12.5 mL, 175.6 mmol) in dichloromethane (25 mL), add aluminum chloride (27 g, 206 mmol) portion-wise over 20 minutes.

Step 2: Reaction and Work-up

-

After the addition is complete, remove the dichloromethane by distillation.

-

Heat the resulting viscous mixture at 80°C for 3.5 hours.

-

Add chlorobenzene (60 mL) and heat the mixture to reflux (132°C), stirring for 1 hour.

-

Cool the reaction mixture to 0°C and slowly add crushed ice while stirring.

Step 3: Purification

-

Collect the resulting solid product by filtration.

-

Purify the crude product by silica gel column chromatography to yield N-(4-acetyl-3-hydroxyphenyl)acetamide.

The following diagram illustrates the workflow for the synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Caption: Synthesis workflow for N-(4-acetyl-3-hydroxyphenyl)acetamide.

Biological Activity and Potential Applications

N-(4-acetyl-3-hydroxyphenyl)acetamide is a structural analogue of paracetamol, which suggests its potential for similar biological activities.[1] However, specific research on the pharmacological properties of this particular isomer is limited. The potential biological activities are inferred from its structural features and comparison to related compounds.

-

Analgesic and Antipyretic Potential: Due to its structural similarity to paracetamol, it is hypothesized to possess pain-relieving and fever-reducing properties.[1]

-

Anti-inflammatory and Antioxidant Activity: The presence of a phenolic hydroxyl group suggests potential antioxidant capabilities.[1] Some derivatives of similar structures have been investigated for anti-inflammatory effects.[1]

-

Intermediate in Drug Synthesis: This compound serves as a valuable precursor in the synthesis of other potential analgesic and anti-inflammatory agents.[1] Research into derivatives of this compound has aimed to develop analogues with reduced hepatotoxicity compared to paracetamol.[1]

It is crucial for researchers to note that these potential activities require further investigation through dedicated biological assays to determine the specific mechanisms of action and efficacy of N-(4-acetyl-3-hydroxyphenyl)acetamide.

The signaling pathways for this specific compound have not been elucidated. However, based on its analogy to paracetamol, it might be involved in the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.

The following diagram illustrates the logical relationship between the compound's structure and its potential biological activities.

Caption: Potential biological activities based on structural features.

Conclusion

N-(4-acetyl-3-hydroxyphenyl)acetamide is a compound of interest due to its structural relationship with paracetamol. While its basic physicochemical properties and a reliable synthesis method are established, there is a significant gap in the literature regarding its detailed biological activity, mechanism of action, and comprehensive spectroscopic characterization. This technical guide summarizes the current knowledge and highlights the need for further research to fully understand the therapeutic potential of this compound and its derivatives. Future studies should focus on in-depth pharmacological evaluation and elucidation of its metabolic pathways and potential toxicity.

References

- 1. Buy N-(4-acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. 4'-Acetamido-2'-hydroxyacetophenone | 40547-58-8 | FA54242 [biosynth.com]

- 4. indiamart.com [indiamart.com]

- 5. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. N-(4-acetyl-3-hydroxyphenyl)acetamide - CAS:40547-58-8 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. N1-(4-ACETYL-3-HYDROXYPHENYL)ACETAMIDE | 40547-58-8 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Weight of N-(4-acetyl-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide, a significant isomer of the more commonly known N-(3-acetyl-4-hydroxyphenyl)acetamide. As a key intermediate in the synthesis of various pharmaceuticals and an analog of acetaminophen, a precise understanding of its molecular properties is paramount for researchers in medicinal chemistry and drug development. This document elucidates the theoretical calculation of its molecular weight, details the experimental determination using mass spectrometry, and discusses the implications of this fundamental property in the broader context of pharmaceutical science.

Introduction: The Significance of N-(4-acetyl-3-hydroxyphenyl)acetamide

N-(4-acetyl-3-hydroxyphenyl)acetamide is a small organic molecule that, while structurally similar to the widely used analgesic acetaminophen (N-(4-hydroxyphenyl)acetamide), possesses a unique substitution pattern on its phenyl ring.[1][2] This structural nuance, specifically the presence of an acetyl group at the 4-position and a hydroxyl group at the 3-position relative to the acetamide group, significantly influences its physicochemical properties and potential pharmacological activity. In the landscape of drug discovery and development, understanding the precise molecular weight of such compounds is a critical first step in their characterization. It serves as a foundational parameter for structural elucidation, purity assessment, and the design of synthetic pathways.

This compound and its isomers are of considerable interest as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as scaffolds for the development of novel therapeutic agents. The accurate determination of its molecular weight is not merely an academic exercise but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

Physicochemical Properties and Identification

A clear identification of N-(4-acetyl-3-hydroxyphenyl)acetamide is crucial to avoid ambiguity with its isomers. The key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [3][4][5] |

| Average Molecular Weight | 193.20 g/mol | [4][5] |

| Monoisotopic Mass | 193.0739 g/mol | PubChem |

| CAS Number | 40547-58-8 | [3][4][5][6][7] |

| Appearance | Solid | [3] |

| Melting Point | 141-151 °C | [3] |

It is imperative to distinguish this compound from its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide, which has the same molecular formula and weight but a different substitution pattern and CAS number (7298-67-1).[8][9][10][11]

Theoretical Determination of Molecular Weight

The molecular weight of a compound can be calculated theoretically from its molecular formula by summing the atomic weights of its constituent atoms. This ab initio approach provides a precise expected value against which experimental data can be compared.

Calculation Workflow

The process for calculating the average molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide (C₁₀H₁₁NO₃) is straightforward:

Caption: Workflow for theoretical molecular weight calculation.

Monoisotopic vs. Average Molecular Weight

It is essential to differentiate between average molecular weight and monoisotopic mass. The average molecular weight is calculated using the weighted average of the atomic masses of the naturally occurring isotopes of each element. In contrast, the monoisotopic mass is the sum of the masses of the most abundant isotope of each element. High-resolution mass spectrometry measures the monoisotopic mass, which is a more precise value for a single molecule.

Experimental Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is the gold standard for the experimental determination of the molecular weight of small molecules.[12][13] The technique measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular mass information.

The Mass Spectrometry Workflow

The fundamental steps in determining the molecular weight of a compound like N-(4-acetyl-3-hydroxyphenyl)acetamide using mass spectrometry are ionization, mass analysis, and detection.

Caption: General workflow of mass spectrometry for molecular weight determination.

Detailed Experimental Protocol: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

The following protocol provides a standardized method for the accurate mass measurement of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Objective: To determine the accurate molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide using ESI-TOF MS.

Materials:

-

N-(4-acetyl-3-hydroxyphenyl)acetamide sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

-

Calibrant solution (e.g., sodium formate, or a commercially available ESI-TOF tuning mix)

-

High-resolution ESI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of N-(4-acetyl-3-hydroxyphenyl)acetamide at a concentration of 1 mg/mL in methanol or acetonitrile.

-

From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in the same solvent.

-

For positive ion mode analysis, add 0.1% (v/v) formic acid to the working solution to promote the formation of [M+H]⁺ ions.

-

For negative ion mode analysis, add 0.1% (v/v) ammonium hydroxide to promote the formation of [M-H]⁻ ions.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This is crucial for achieving high mass accuracy.[14]

-

Internal calibration (lock mass) is recommended for the highest accuracy, where a known calibrant is introduced simultaneously with the analyte.[14]

-

-

Sample Infusion and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable ion signal.

-

Acquire data in either positive or negative ion mode over a mass range that includes the expected m/z of the protonated or deprotonated molecule (e.g., m/z 50-500).

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the molecular ion peak.

-

In positive ion mode, the expected peak will be at m/z 194.0812, corresponding to [C₁₀H₁₁NO₃ + H]⁺.

-

In negative ion mode, the expected peak will be at m/z 192.0666, corresponding to [C₁₀H₁₁NO₃ - H]⁻.

-

Compare the experimentally determined m/z value with the theoretically calculated monoisotopic mass to confirm the identity and purity of the compound.

-

Applications in Drug Development and Research

The precise molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide is not just an identifying feature; it is integral to its role in pharmaceutical research.

-

Synthesis of Novel Compounds: As a starting material or intermediate, its known molecular weight is essential for stoichiometric calculations in the synthesis of more complex molecules, including potential new drug candidates.

-

Analog Development: It serves as an important analog in the study of acetaminophen metabolism and toxicity.[15] Research into derivatives of N-(4-hydroxyphenyl) acetamide aims to develop analgesics with improved safety profiles, particularly reduced hepatotoxicity.[15][16]

-

Impurity Profiling: In the manufacturing of related active pharmaceutical ingredients (APIs), N-(4-acetyl-3-hydroxyphenyl)acetamide could be a potential impurity. Its known molecular weight allows for its detection and quantification using mass spectrometry-based methods to ensure the purity and safety of the final drug product.

Caption: Role of molecular weight in pharmaceutical applications.

Conclusion

The molecular weight of N-(4-acetyl-3-hydroxyphenyl)acetamide, with a theoretical average value of 193.20 g/mol and a monoisotopic mass of 193.0739 g/mol , is a fundamental characteristic that underpins its synthesis, identification, and application in pharmaceutical research. This guide has detailed both the theoretical and experimental approaches to determining this value, emphasizing the precision afforded by modern mass spectrometry. For researchers and professionals in drug development, a thorough understanding and accurate determination of molecular weight are indispensable for advancing the synthesis of novel therapeutics and ensuring the quality and safety of pharmaceutical products.

References

-

Der Pharma Chemica. Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. [Link]

-

Aaron-chem. N-(4-Acetyl-3-hydroxyphenyl)acetamide. [Link]

-

Chemical Entities of Biological Interest (ChEBI). N-(3-acetyl-4-hydroxyphenyl)acetamide. [Link]

-

ChemSrc. N-(4-acetyl-3-hydroxyphenyl)acetamide. [Link]

-

MDPI. Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. [Link]

-

CAS Common Chemistry. N-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

-

Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Preprints.org. Synthesis and Characterization of New Functionalized 1,2, 3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired. [Link]

-

TIGP-CBMB, Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Penn State University. Synthesis and Characterization of Acetaminophen: An Experimental and Theoretical Laboratory for the Undergraduate Curriculum. [Link]

-

Semantic Scholar. Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude.. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

ResearchGate. N-(4-hydroxyphenyl) acetamide (Paracetamol). [Link]

- Google Patents. Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Royal Society of Chemistry. N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. [Link]

-

PubMed Central. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

-

DrugBank. Acetamide, N-(4-hydroxyphenyl)-. [Link]

Sources

- 1. [PDF] Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-Acetyl-3-hydroxyphenyl)acetamide | 40547-58-8 [sigmaaldrich.com]

- 4. 40547-58-8 | MFCD00026134 | N-(4-Acetyl-3-Hydroxyphenyl)Acetamide [aaronchem.com]

- 5. N-(4-acetyl-3-hydroxyphenyl)acetamide - CAS:40547-58-8 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 6. keyorganics.net [keyorganics.net]

- 7. 40547-58-8|N-(4-Acetyl-3-hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]

- 8. CAS 7298-67-1: N-(3-Acetyl-4-hydroxyphenyl)acetamide [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. CAS 7298-67-1 | 4658-1-49 | MDL MFCD00100490 | N1-(3-Acetyl-4-hydroxyphenyl)acetamide | SynQuest Laboratories [synquestlabs.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 14. rsc.org [rsc.org]

- 15. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetamide, N-(4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

"N-(4-acetyl-3-hydroxyphenyl)acetamide" physical properties

An In-depth Technical Guide to the Physical Properties of N-(4-acetyl-3-hydroxyphenyl)acetamide

Introduction

N-(4-acetyl-3-hydroxyphenyl)acetamide is a substituted aromatic amide that holds significance primarily as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is related to well-known analgesics like N-(4-hydroxyphenyl)acetamide (Paracetamol or Acetaminophen), but it is distinguished by the presence of an additional acetyl group on the phenyl ring.[1] This substitution pattern critically influences its chemical reactivity and physical properties.

This guide provides a comprehensive overview of the physical properties of N-(4-acetyl-3-hydroxyphenyl)acetamide. As a Senior Application Scientist, the objective is to deliver not just data, but also the underlying scientific principles and the experimental methodologies used to determine these properties. We will delve into its structural characteristics, physicochemical data, spectroscopic profile, and safety considerations. For drug development professionals and researchers, a thorough understanding of these foundational properties is essential for process development, formulation, quality control, and regulatory compliance.

It is important to note that while the target of this guide is N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8), much of the detailed experimental data in the public domain pertains to its close isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1). This guide will clearly distinguish between the two, using the available data for the isomer to illustrate the principles and experimental protocols relevant for characterizing this class of compounds.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all further physicochemical analysis.

1.1. Core Identifiers The fundamental identifiers for N-(4-acetyl-3-hydroxyphenyl)acetamide are cataloged by international chemical registries.

| Identifier | Value | Source |

| IUPAC Name | N-(4-acetyl-3-hydroxyphenyl)acetamide | [2] |

| CAS Number | 40547-58-8 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2][3] |

| Molecular Weight | 193.20 g/mol | [2] |

| InChI Key | ZSSHNMZQDWSUJJ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)NC(=O)C)O | [2] |

1.2. Structural Representation The molecule's two-dimensional structure dictates its functionality. It consists of a central benzene ring substituted with an acetamide group, a hydroxyl group, and an acetyl group. The relative positions of these groups are critical to its properties.

Caption: 2D structure of N-(4-acetyl-3-hydroxyphenyl)acetamide.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8) is sparse in publicly accessible literature. However, a wealth of information is available for its isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (CAS 7298-67-1) . We will use this isomer as a proxy to discuss the expected properties and their scientific importance. Such comparative analysis is a standard approach in medicinal chemistry to predict the characteristics of novel or less-studied compounds.

2.1. Tabulated Properties of the Isomer (CAS 7298-67-1)

| Property | Value | Significance & Scientific Rationale |

| Physical State | Solid, Crystalline Powder | [4] The solid-state indicates strong intermolecular forces. The crystalline nature is crucial for stability, purification, and formulation. |

| Melting Point | 167-168 °C | [5] A sharp melting point range is a primary indicator of high purity. Broad ranges suggest impurities that disrupt the crystal lattice. |

| Boiling Point | 414.4 °C (at 760 mmHg, predicted) | [5] This high theoretical boiling point reflects the molecule's polarity and the energy required to overcome strong intermolecular hydrogen bonds and dipole-dipole interactions in the liquid state. |

| Solubility | Insoluble in water.[6] Soluble in polar organic solvents (e.g., methanol, DMSO).[7] | Solubility is governed by the "like dissolves like" principle. The phenolic hydroxyl and amide groups can hydrogen bond with water, but the larger, nonpolar aromatic ring and acetyl groups limit aqueous solubility. Its solubility in polar organic solvents is expected and essential for analytical and synthetic procedures. |

| Density | ~1.3 g/cm³ (predicted) | [5] Density is an intrinsic property important for process design, such as reactor volume calculations and powder flow characteristics in manufacturing. |

2.2. Crystal Structure and Intermolecular Forces While a specific crystal structure for N-(4-acetyl-3-hydroxyphenyl)acetamide is not readily available, we can infer its solid-state behavior from related molecules like N-(4-hydroxyphenyl)acetamide.[8] The crystal packing is dominated by hydrogen bonding . The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the carbonyl groups (C=O) and the nitrogen of the amide group act as acceptors.[8][9] These interactions create a stable, three-dimensional lattice, which accounts for the compound's solid state and relatively high melting point. The planarity of the phenyl ring also allows for π-π stacking interactions, further stabilizing the crystal structure.

Spectroscopic and Analytical Profile

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous identification and structural elucidation. The following is a predictive description based on the known functional groups and data from its isomer.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. For the isomer N-(3-acetyl-4-hydroxyphenyl)acetamide, the spectrum shows distinct signals:

-

Aromatic Protons (δ 6.9-8.1 ppm): The protons on the phenyl ring appear in this region, with their specific chemical shifts and splitting patterns determined by their position relative to the electron-withdrawing and electron-donating substituent groups.[10]

-

Methyl Protons (-COCH₃, δ ~2.6 ppm and ~2.0 ppm): Two sharp singlets are expected, corresponding to the three protons of the acetyl group and the three protons of the acetamide group, respectively.[10]

-

Hydroxyl Proton (-OH, δ ~11.5 ppm): The phenolic proton is typically broad and downfield, and its position can be concentration-dependent.[10]

-

Amide Proton (-NH, δ ~9.9 ppm): The amide proton also appears as a singlet, often broad, in the downfield region.[10]

3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. Key expected absorption bands include:

-

O-H Stretch (phenolic): A broad band around 3300-3450 cm⁻¹.[7][10]

-

N-H Stretch (amide): A moderate band typically near 3300 cm⁻¹.

-

C=O Stretch (carbonyl): Strong, sharp bands around 1650-1660 cm⁻¹, corresponding to the ketone and amide carbonyl groups.[7][10]

-

C-N Stretch (amide): Bands in the 1200-1400 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. In Electron Ionization (EI) MS, N-(4-acetyl-3-hydroxyphenyl)acetamide would be expected to show a molecular ion peak [M]⁺ at m/z 193.20.

3.4. Analytical Workflow Confirming the identity and purity of a synthesized batch of a compound like this involves a logical sequence of analytical tests.

Caption: Standard workflow for chemical synthesis and characterization.

Key Experimental Protocols

The following protocols are standardized methods for determining the fundamental physical properties discussed.

4.1. Protocol: Melting Point Determination

-

Objective: To determine the melting point range of the crystalline solid as an indicator of purity.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free sample is critical to avoid melting point depression.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to pack the sample tightly.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting point. Note the temperature at which it melts.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

-

Trustworthiness: A narrow range (≤ 2 °C) is indicative of high purity. The use of a calibrated apparatus ensures the accuracy and reproducibility of the measurement.

4.2. Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

-

Objective: To qualitatively assess the purity of the sample and identify the number of components.

-

Methodology:

-

Solvent System Selection: The choice of eluent is critical. For a moderately polar compound like this, a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is effective. A common starting point is 70:30 Hexane:Ethyl Acetate. The goal is to achieve a retention factor (Rf) for the main spot of approximately 0.3-0.5.

-

Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate (e.g., silica gel F₂₅₄).

-

Spotting: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the origin line.

-

Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.

-

Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The presence of a single spot indicates a likely pure compound.

-

-

Self-Validation: Running a co-spot (a mixture of the starting material and the product on the same lane) can validate that a reaction has gone to completion and the product is a new, distinct compound.

Safety and Handling

Based on data for the isomer N-(3-acetyl-4-hydroxyphenyl)acetamide, the following safety precautions are advised.[6]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under nitrogen is recommended.

References

-

IndiaMART. N-(4- Acetyl-3- Hydroxy Phenyl) Acetamide (40547-58-8). [Link]

-

Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

ResearchGate. N-(4-Hydroxyphenyl)acetamide. [Link]

-

Chemsrc. N-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Fisher Scientific. SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

-

PubChem. N-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

-

ResearchGate. The Crystal structure of N-(3-Hydroxyphenyl) acetamide (C8H9NO2). [Link]

Sources

- 1. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 2. N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. indiamart.com [indiamart.com]

- 4. Buy N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 [smolecule.com]

- 5. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1 | Chemsrc [chemsrc.com]

- 6. fishersci.se [fishersci.se]

- 7. chemshuttle.com [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N1-(3-ACETYL-4-HYDROXYPHENYL)ACETAMIDE | 7298-67-1 [chemicalbook.com]

- 11. N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. It is a pivotal physicochemical property that dictates the bioavailability of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A drug must be in a dissolved state to be absorbed from its site of administration and to exert its pharmacological effect.[1] Poor aqueous solubility is a major hurdle in early-stage drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1] This can lead to inadequate and variable bioavailability, ultimately hindering the development of promising therapeutic candidates.[2]

This in-depth technical guide focuses on the solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide, a compound of interest for researchers and drug development professionals. We will delve into its physicochemical properties, the factors influencing its solubility, and established methodologies for its determination.

N-(4-acetyl-3-hydroxyphenyl)acetamide: An Overview

N-(4-acetyl-3-hydroxyphenyl)acetamide is an organic compound with the chemical formula C₁₀H₁₁NO₃. Its structure features a phenyl ring substituted with an acetyl group at position 4, a hydroxyl group at position 3, and an acetamide group. The presence of both hydrogen bond donors (hydroxyl and amide groups) and acceptors (carbonyl and hydroxyl groups) suggests the potential for complex interactions with various solvents.

Chemical Structure:

It is crucial to distinguish N-(4-acetyl-3-hydroxyphenyl)acetamide from its isomer, N-(3-Acetyl-4-hydroxyphenyl)acetamide, where the positions of the acetyl and hydroxyl groups on the phenyl ring are swapped. This seemingly minor structural difference can have a significant impact on the molecule's physicochemical properties, including its solubility.

Solubility Profile of N-(4-acetyl-3-hydroxyphenyl)acetamide: Addressing the Data Gap

A comprehensive review of the scientific literature reveals a notable scarcity of experimentally determined solubility data for N-(4-acetyl-3-hydroxyphenyl)acetamide. This presents a significant challenge for researchers working with this specific compound.

In contrast, some information is available for its isomer, N-(3-Acetyl-4-hydroxyphenyl)acetamide . A Safety Data Sheet (SDS) for this isomer indicates that it is insoluble in water .[3] While this does not provide a quantitative value, it suggests that compounds with this particular combination of functional groups may exhibit limited aqueous solubility.

Table 1: Physicochemical Properties of the Isomer N-(3-Acetyl-4-hydroxyphenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [4] |

| Molecular Weight | 193.2 g/mol | [4] |

| Melting Point | 167-168 °C | [5] |

| Boiling Point | 414.4 °C at 760 mmHg | [5] |

| Density | 1.3 g/cm³ | [5] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in DMSO (Slightly), Methanol (Slightly) | ChemBK |

Expert Insight: The positional isomerism between N-(4-acetyl-3-hydroxyphenyl)acetamide and N-(3-Acetyl-4-hydroxyphenyl)acetamide can influence solubility through differences in intramolecular hydrogen bonding possibilities and crystal packing energies. The proximity of the acetyl and hydroxyl groups in the target molecule could lead to intramolecular interactions that may affect its interaction with solvent molecules, and thus its solubility, differently than its isomer. Without experimental data, any assumption about the solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide based on its isomer should be treated with caution and warrants experimental verification.

Key Factors Influencing the Solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide

The solubility of any compound, including N-(4-acetyl-3-hydroxyphenyl)acetamide, is governed by a multitude of factors:

-

pH: As a molecule with a phenolic hydroxyl group and an amide group, its ionization state, and therefore solubility, will be dependent on the pH of the medium.[2][6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6]

-

Polarity of the Solvent: The principle of "like dissolves like" is fundamental. The presence of polar functional groups in N-(4-acetyl-3-hydroxyphenyl)acetamide suggests it will have a higher affinity for polar solvents.

-

Crystal Form (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to lower lattice energy.[6]

-

Particle Size: Decreasing the particle size increases the surface area available for solvent interaction, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method is reliable and widely used in the pharmaceutical industry.[7] It involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol for the Shake-Flask Method

Objective: To determine the thermodynamic solubility of N-(4-acetyl-3-hydroxyphenyl)acetamide in a given solvent at a specific temperature.

Materials:

-

N-(4-acetyl-3-hydroxyphenyl)acetamide (solid)

-

Solvent of interest (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Suspension:

-

Accurately weigh an excess amount of N-(4-acetyl-3-hydroxyphenyl)acetamide into a scintillation vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

Add a known volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This is a critical step; typically, 24 to 72 hours is required. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

Alternatively, the suspension can be centrifuged at a high speed, and the supernatant can be carefully collected.

-

-

Quantification:

-

Prepare a series of standard solutions of N-(4-acetyl-3-hydroxyphenyl)acetamide of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of N-(4-acetyl-3-hydroxyphenyl)acetamide in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from replicate experiments (typically n=3) with the standard deviation, in units such as mg/mL or mol/L.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

-

Filtration/Centrifugation: Guarantees that only the dissolved compound is being measured, preventing artificially high results due to the presence of solid particles.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Self-Validating System:

The shake-flask protocol incorporates self-validating checks. For instance, visual confirmation of excess solid at the end of the experiment verifies that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration confirms that equilibrium has been reached.

Visualization of the Experimental Workflow

Graphviz Diagram of the Shake-Flask Solubility Determination Workflow

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. fishersci.se [fishersci.se]

- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(3-Acetyl-4-hydroxyphenyl)acetamide | CAS#:7298-67-1 | Chemsrc [chemsrc.com]

- 6. jmpas.com [jmpas.com]

- 7. researchgate.net [researchgate.net]

"N-(4-acetyl-3-hydroxyphenyl)acetamide" melting point

An In-depth Technical Guide to the Melting Point of N-(4-acetyl-3-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a substance is a critical physicochemical parameter, serving as a primary indicator of identity and purity. For N-(4-acetyl-3-hydroxyphenyl)acetamide, a compound of interest in pharmaceutical development, precise and accurate determination of its melting point is paramount. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for measuring the melting point of this compound. It delves into both traditional capillary methods and modern thermal analysis techniques like Differential Scanning Calorimetry (DSC). The guide emphasizes the causality behind experimental choices, protocol validation, and data interpretation to ensure scientific integrity.

Introduction: The Significance of N-(4-acetyl-3-hydroxyphenyl)acetamide and its Melting Point

N-(4-acetyl-3-hydroxyphenyl)acetamide, also known as 3'-Hydroxy-4'-acetamidoacetophenone, is a key organic compound often encountered in pharmaceutical contexts, for instance, as an impurity or a metabolite of active pharmaceutical ingredients (APIs). Its molecular structure features several functional groups that influence its physical properties, including its melting point.

The melting point is the temperature at which a solid transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range. Therefore, the melting po[1]int is not merely a physical constant but a crucial criterion for:

-

Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to confirm the identity of the synthesized compound.

-

Purity Assessment: A sharp melting range close to the literature value indicates high purity, whereas a wide melting range suggests the presence of impurities.

-

Quality Control: [2]In pharmaceutical manufacturing, melting point determination is a fundamental quality control test to ensure batch-to-batch consistency and adherence to specifications.

Physicochemical Properties of N-(4-acetyl-3-hydroxyphenyl)acetamide

A summary of the key properties of the target compound is essential for contextual understanding.

| Property | Value | Source(s) |

| Chemical Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |

| CAS Number | 7298[3]-67-1 | |

| Molecular Formula [3] | C₁₀H₁₁NO₃ | |

| Molecular Weight [3][4] | 193.2 g/mol | |

| Melting Point | 1[3][4]67-168ºC |

Theoretical F[6]ramework: The Thermodynamics of Melting

The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the rigid crystal lattice structure. This process requires energy, known as the enthalpy of fusion. For a pure substance, this transition is sharp. However, when an impurity is introduced, the crystal lattice is disrupted. This disruption lowers the chemical potential of the solid phase, resulting in a lower temperature required to reach the liquid phase, a phenomenon known as melting point depression. This principle is the foundation for using melting point as a purity indicator.

Experimental Determination of Melting Point

The accurate determination of the melting point requires meticulous technique and a calibrated apparatus. Two primary methods are employed in modern laboratories: the traditional capillary method and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This classic method involves heating a small, packed sample in a capillary tube and visually observing the melting process. Adherence to pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <741>, is crucial for regulatory compliance.

Caption: Workflow for determining melting point using a capillary apparatus.

-

Sample Preparation: Ensure the N-(4-acetyl-3-hydroxyphenyl)acetamide sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

**Capillary Loading:[1] Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the closed end. The packed sample height [1][5]should be 2.5-3.5 mm as per USP guidelines.

-

Apparatus Setup: [6]Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Protocol:

-

Observation and Recording:

-

Reporting: The re[6]sult is reported as a melting range from the onset point to the clear point. For a pure sample, this range should be narrow (e.g., 0.5-1.0°C).

-

**System Validation: The accuracy of the apparatus must be regularly verified using certified reference standards (e.g., USP Melting Point Reference Standards) that melt near the temperature of the compound being tested.

Method 2: Di[7][8]fferential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides more quantita[7][8]tive and precise data than capillary methods, including the enthalpy of fusion.

Caption: Conceptual workflow for melting point determination by DSC.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of N-(4-acetyl-3-hydroxyphenyl)acetamide into an aluminum DSC pan. Place an empty, hermetically sealed pan on the reference side.